3-(3-Chloro-5-fluorophenyl)oxolan-3-ol
Description
3-(3-Chloro-5-fluorophenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a 3-chloro-5-fluorophenyl group attached to the oxolan ring at the 3-position. The chloro and fluoro substituents enhance its lipophilicity and metabolic stability, traits often exploited in drug design .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWJWBAUMHDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up to meet demand. This involves using large reactors and continuous flow processes to ensure consistent quality and quantity. The industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
“3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions, including temperature, solvent, and catalyst choice, are carefully controlled to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique properties and applications.
Scientific Research Applications
“3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development and treatment of diseases.
Industry: “this compound” is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The pathways involved can include enzymatic reactions, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
3-(3-Chloro-5-fluorophenyl)pentan-3-ol
- Structure : A five-carbon aliphatic chain with a hydroxyl group and 3-chloro-5-fluorophenyl substituent at the 3-position.
- Key Differences : Unlike the oxolan ring, this compound features a linear carbon chain, reducing steric hindrance but increasing conformational flexibility.
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals or agrochemicals. Four suppliers are listed, indicating industrial relevance .
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Structure : A dihydrooxazole ring fused with a carboxylic acid group and 3-chloro-2-fluorophenyl substituent.
- Key Differences : The oxazole ring introduces nitrogen into the heterocycle, altering electronic properties and reactivity. The carboxylic acid group enables salt formation or conjugation.
- Applications : Likely used as a bioactive scaffold in medicinal chemistry. Molecular weight: 243.62 g/mol .
Fmoc-L-Phe(3-Cl)-OH
- Structure : A fluorinated and chlorinated phenylalanine derivative with Fmoc (9-fluorenylmethyloxycarbonyl) protection.
- Key Differences: The amino acid backbone distinguishes it from oxolan-based compounds, making it suitable for peptide synthesis. CAS: 198560-44-0 .
- Applications : Used in solid-phase peptide synthesis (SPPS) for drug discovery. Restricted for pharmaceutical use due to regulatory requirements .
Physicochemical and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 3-(3-Chloro-5-fluorophenyl)oxolan-3-ol* | C₁₀H₁₀ClFO₂ | 216.64 (calculated) | 3-Cl, 5-F on phenyl; oxolan-3-ol | Synthetic intermediate |
| 3-(3-Chloro-5-fluorophenyl)pentan-3-ol | C₁₁H₁₂ClFO | 218.66 | 3-Cl, 5-F on phenyl; pentanol | Agrochemical/pharma synthesis |
| Fmoc-L-Phe(3-Cl)-OH | C₂₄H₂₀ClNO₄ | 421.87 | Fmoc-protected; 3-Cl on phenyl | Peptide synthesis |
| 3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid | C₁₀H₇ClFNO₃ | 243.62 | Oxazole; carboxylic acid | Drug candidate scaffold |
Key Observations:
- Electronic Effects : The oxolan ring’s oxygen atom increases polarity compared to purely aliphatic chains (e.g., pentan-3-ol) .
- Bioactivity : Nitrogen-containing heterocycles (e.g., oxazole) often exhibit enhanced binding to biological targets compared to oxolanes .
- Synthetic Utility : Fmoc-protected analogs like Fmoc-L-Phe(3-Cl)-OH are critical for controlled peptide assembly, whereas simpler halogenated oxolanes serve as versatile intermediates .
Pharmaceutical Relevance
Halogenated oxolanes are explored for their metabolic stability. The chloro and fluoro groups in this compound may similarly enhance resistance to enzymatic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
